(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C12H13ClN2O. It has an average mass of 236.697 Da and a monoisotopic mass of 236.071640 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 388.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. It also has an enthalpy of vaporization of 67.3±3.0 kJ/mol and a flash point of 189.0±27.9 °C .Scientific Research Applications
Ultrasonic Promoted Synthesis
Ultrasonics has been utilized to synthesize 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, demonstrating advantages such as simple work-up, shorter reaction times, and good yields. This method underlines the compound's potential in creating heterocyclic compounds with improved efficiency and yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Biological Activity of Derivatives
Research into comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized using methanol, revealed a synergistic effect in bioassays when mixed with Temobel, suggesting potential for enhanced chemotherapy treatments (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
Fiber-optic Fluorosensing
A novel approach for the reversible fiber-optic quantification of lower alcohols, utilizing highly fluorescent dyes, was demonstrated. This application highlights the compound's relevance in developing sensitive and selective sensors for methanol and ethanol detection in nonhydroxylic media (Orellana, Gomez-Carneros, Dios, García-Martínez, & Moreno-Bondi, 1995).
Crystal Structure Analysis
The crystal structure of a related Schiff base molecule was determined, providing insights into its molecular geometry and potential for forming stable complexes, crucial for understanding the compound's interactions and reactivity (Qiu, 2009).
Isomorphous Structures and Tautomeric Transformations
Studies on isomorphous structures and tautomeric transformations offer insights into the chemical behavior of pyrazole derivatives, critical for developing new pharmaceuticals and materials with tailored properties (Chmutova, Kataeva, Ahlbrecht, Kurbangalieva, Movchan, Lenstra, Geise, & Litvinov, 2001).
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJEOGFQJOJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377069 | |
Record name | (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321538-17-4 | |
Record name | (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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